![molecular formula C22H27N3O3 B2753825 Methyl 4-((3-benzhydrylureido)methyl)piperidine-1-carboxylate CAS No. 1235067-78-3](/img/structure/B2753825.png)
Methyl 4-((3-benzhydrylureido)methyl)piperidine-1-carboxylate
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Overview
Description
Scientific Research Applications
Medicinal Chemistry and Drug Design
Piperidines, including the mentioned compound, serve as essential building blocks for drug development. Their six-membered heterocyclic structure, containing one nitrogen and five carbon atoms, makes them versatile. Researchers explore intra- and intermolecular reactions to synthesize various piperidine derivatives, such as substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The compound’s unique structure may contribute to novel drug candidates.
C-H Activation and Arylation
Methyl 4-((3-benzhydrylureido)methyl)piperidine-1-carboxylate can participate in C-H activation reactions. Specifically, it acts as a reactant for C-2 arylation of piperidines through directed transition metal-catalyzed sp3 C-H activation . This property is valuable for designing functionalized molecules.
Mechanism of Action
Target of Action
It’s known that piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
Piperidine derivatives are known to interact with their targets in a variety of ways, depending on the specific therapeutic application .
Biochemical Pathways
Piperidine derivatives are known to influence a wide range of biochemical pathways, again depending on their specific therapeutic application .
Pharmacokinetics
It’s known that piperidine derivatives have diverse pharmacokinetic properties, which can significantly impact their bioavailability .
Result of Action
Piperidine derivatives are known to have a wide range of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant effects .
properties
IUPAC Name |
methyl 4-[(benzhydrylcarbamoylamino)methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c1-28-22(27)25-14-12-17(13-15-25)16-23-21(26)24-20(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-11,17,20H,12-16H2,1H3,(H2,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQGDJQWTYBXQGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)CNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-((3-benzhydrylureido)methyl)piperidine-1-carboxylate |
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